molecular formula C22H20N2O3S B12531898 2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole

2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole

Cat. No.: B12531898
M. Wt: 392.5 g/mol
InChI Key: PEAAMPFGLVALND-UHFFFAOYSA-N
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Description

2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group yields sulfone derivatives, while nucleophilic substitution can introduce various functional groups in place of the phenoxy group .

Scientific Research Applications

2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include modulation of signal transduction, inhibition of enzyme activity, or interaction with DNA .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole

InChI

InChI=1S/C22H20N2O3S/c1-2-28(25,26)19-11-8-16(9-12-19)14-22-23-20-13-10-18(15-21(20)24-22)27-17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,23,24)

InChI Key

PEAAMPFGLVALND-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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